(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol
Description
(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol (CAS: 1245321-32-7) is a bifunctional organic compound featuring a furan ring linked to a trifluoromethyl-substituted phenyl group via a hydroxymethyl (-CH2OH) bridge. Its molecular formula is C₁₂H₉F₃O₂, with a molecular weight of 242.19 g/mol . The hydroxyl group and aromatic systems (furan and trifluoromethylphenyl) confer unique physicochemical properties, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
1245321-32-7 |
|---|---|
Molecular Formula |
C12H9F3O2 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
furan-2-yl-[4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)9-5-3-8(4-6-9)11(16)10-2-1-7-17-10/h1-7,11,16H |
InChI Key |
NLJWQZQAAKTHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol typically involves the reaction of furan derivatives with trifluoromethyl-substituted benzaldehydes. One common method includes the use of a Grignard reagent, where furan-2-ylmagnesium bromide reacts with 4-(trifluoromethyl)benzaldehyde under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The furan ring and phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers: (4-(Furan-2-yl)Phenyl)Methanol
Key Differences :
- Structure : The trifluoromethyl group is absent, and the furan is directly attached to the para position of the phenyl ring.
- Molecular Formula : C₁₁H₁₀O₂ (MW: 174.19 g/mol) .
- Properties : The lack of the electron-withdrawing trifluoromethyl group reduces polarity and may decrease metabolic stability compared to the target compound.
Ketone Analog: (2E)-3-(Furan-2-yl)-1-[4-(Trifluoromethyl)Phenyl]Prop-2-en-1-one
Key Differences :
Substituted Phenyl Derivatives: (2-Chloro-4-Methoxyphenyl)(Furan-2-yl)Methanol
Key Differences :
- Structure : The trifluoromethyl group is replaced by chloro and methoxy substituents on the phenyl ring.
- Molecular Formula : C₁₂H₁₁ClO₃ (MW: 262.67 g/mol) .
- Properties : The electron-donating methoxy group increases electron density on the phenyl ring, contrasting with the electron-withdrawing CF₃ group. This alters solubility and bioactivity.
Fluorinated Analogs: [4-(Heptafluoropropan-2-yl)Phenyl]Methanol
Key Differences :
Heterocyclic Variants: [2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazol-4-yl]Methanol
Key Differences :
- Structure : The furan ring is replaced by a thiazole (sulfur- and nitrogen-containing heterocycle).
- Molecular Formula: C₁₁H₈F₃NOS (MW: 259.24 g/mol) .
Comparative Data Table
Biological Activity
(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol, with the molecular formula C₁₂H₉F₃O₂ and a molecular weight of 242.19 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including a furan ring and a trifluoromethyl-substituted phenyl group, contribute to its pharmacological properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₉F₃O₂ |
| Molecular Weight | 242.19 g/mol |
| Functional Groups | Furan ring, Trifluoromethyl group |
The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate cell membranes and interact with biological targets.
Research suggests that (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound may influence the activity of various enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with specific receptors, potentially altering signaling pathways related to disease processes.
- Antimicrobial Activity : Preliminary studies indicate effectiveness against certain microbial strains, suggesting potential as an antimicrobial agent.
Antimicrobial Properties
Studies have indicated that (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol exhibits promising antimicrobial activity. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic processes.
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in 2020 highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antimicrobial potential .
- Cancer Cell Line Testing : Research conducted on human breast cancer cell lines reported that treatment with (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer .
- Mechanistic Insights : Further investigations revealed that the compound could inhibit certain kinases involved in cancer progression, providing insights into its mechanism of action .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (Furan-2-yl)methanol | Lacks trifluoromethyl group | Different chemical reactivity |
| (4-(Trifluoromethyl)phenyl)methanol | Lacks furan ring | Affects reactivity and applications |
| (Furan-2-yl)(phenyl)methanol | Similar structure without trifluoromethyl | Different properties due to lack of trifluoromethyl group |
The combination of both the furan ring and the trifluoromethyl-substituted phenyl group in (Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol imparts distinct chemical reactivity and enhances its biological activities compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
